![molecular formula C15H12F3NO2 B5131451 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-Phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound characterized by its unique structure, which includes a phenoxy group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Phenol Activation: The phenol group is activated using a suitable reagent, such as thionyl chloride, to form phenol chloride.
Nucleophilic Substitution: The activated phenol chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the intermediate compound.
Acetylation: The intermediate compound undergoes acetylation using acetic anhydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be introduced using suitable reaction conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug molecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[3-(trifluoromethyl)phenoxy]nicotinic acid: This compound shares a similar trifluoromethyl group and phenoxy moiety but differs in its core structure.
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide: Another related compound with both trifluoromethyl and difluorophenyl groups.
Uniqueness: 2-Phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-5-4-6-12(9-11)19-14(20)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQFWHDTJJGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


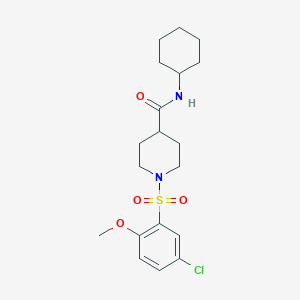
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE](/img/structure/B5131383.png)
![2,4-dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5131399.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)

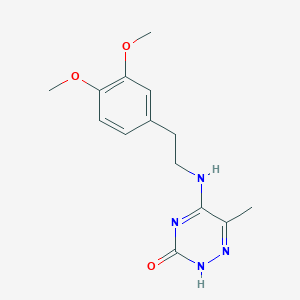
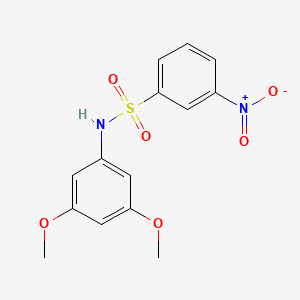
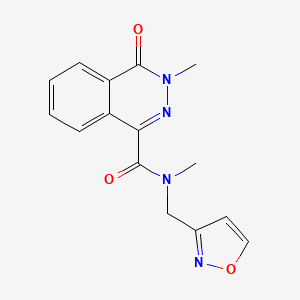
![Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate](/img/structure/B5131439.png)
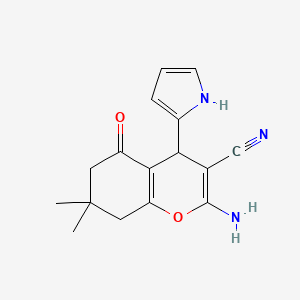
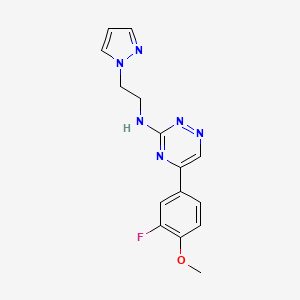
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![3-Prop-2-enylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
